4-Iodo-3-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Iodo-3-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring.
Scientific Research Applications
4-Iodo-3-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of iodine.
4-Iodo-2-(trifluoromethyl)pyridine: Similar but lacks the methyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of iodine and methyl groups.
Uniqueness
4-Iodo-3-methyl-2-(trifluoromethyl)pyridine is unique due to the combination of its iodine, methyl, and trifluoromethyl substituents. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H5F3IN |
---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
4-iodo-3-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-5(11)2-3-12-6(4)7(8,9)10/h2-3H,1H3 |
InChI Key |
SPICASLUBTXECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(F)(F)F)I |
Origin of Product |
United States |
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